molecular formula C13H16ClNO2 B1370650 (R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate CAS No. 39945-49-8

(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate

Cat. No. B1370650
CAS RN: 39945-49-8
M. Wt: 253.72 g/mol
InChI Key: GWLBVPAKNFVYLA-GFCCVEGCSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine compounds can be synthesized using different strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The action of iodine (III) reagents [diacetoxyiodobenzene, PhI (OAc)2, and iodosobenzene, (PhIO)n] in conjunction with TMSBr can act as functional bromine equivalents in unique oxidations of saturated, carbamate protected N-heterocycles .

Scientific Research Applications

Synthesis of Imidazopyridines

Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. They are important fused bicyclic 5–6 heterocycles useful in material science because of their structural character . The compound can serve as a precursor in the synthesis of various imidazopyridine derivatives, which are valuable in the development of new pharmaceuticals.

Development of Imidazopyrazines

Imidazopyrazines act as a versatile scaffold in organic synthesis and drug development. They have shown multifarious biological activity, making them significant in the creation of new therapeutic agents . The chiral nature of “®-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate” could be exploited to synthesize enantiomerically pure imidazopyrazines, which can lead to drugs with better efficacy and fewer side effects.

Catalyst-Free Synthesis Processes

The compound can be utilized in solvent- and catalyst-free synthesis processes, which are more environmentally friendly and cost-effective. For example, it can be involved in the synthesis of imidazopyridines under thermal conditions without the need for additional reagents or catalysts .

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary depending on the specific compound. For example, some pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM .

Safety and Hazards

The safety and hazards associated with a specific pyrrolidine compound would depend on its exact molecular structure. For example, the compound “1-BOC-2-Chloromethyl-pyrrolidine” has a hazard statement of H301, which indicates toxicity if swallowed .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . This suggests that there is potential for future research and development in the field of pyrrolidine compounds.

properties

IUPAC Name

benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLBVPAKNFVYLA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649678
Record name Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl 2-(chloromethyl)pyrrolidine-1-carboxylate

CAS RN

39945-49-8
Record name Benzyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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